molecular formula C18H17N5O B11466162 5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

Cat. No.: B11466162
M. Wt: 319.4 g/mol
InChI Key: GNAPDLOUUPJHAL-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of triazoloisoquinolines This compound is characterized by its unique structure, which includes a triazole ring fused to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Fusing the Triazole and Isoquinoline Rings: The triazole ring is then fused to the isoquinoline ring system through a series of condensation reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions using appropriate aryl halides.

    Addition of the Carbonitrile Group: The carbonitrile group is added through cyanation reactions using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, resulting in the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a role in various biological processes.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]quinoxaline-6-carbonitrile
  • 5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]pyridine-6-carbonitrile

Uniqueness

  • Structural Features : The unique combination of the triazole and isoquinoline rings, along with the methoxyphenyl and carbonitrile groups, gives the compound distinct chemical properties.
  • Biological Activity : The compound exhibits a broad spectrum of biological activities, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

InChI

InChI=1S/C18H17N5O/c1-24-13-8-6-12(7-9-13)21-17-16(10-19)14-4-2-3-5-15(14)18-22-20-11-23(17)18/h6-9,11,21H,2-5H2,1H3

InChI Key

GNAPDLOUUPJHAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=C(CCCC3)C4=NN=CN24)C#N

Origin of Product

United States

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